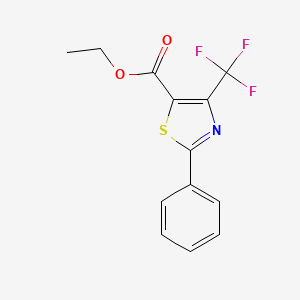

Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate

Description

Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative with a molecular formula of C₁₄H₁₂F₃NO₂S and a molecular weight of 315.31 g/mol . The compound features a phenyl group at position 2, a trifluoromethyl (CF₃) group at position 4, and an ethoxycarbonyl moiety at position 5 of the thiazole ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a promising scaffold in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)9-10(13(14,15)16)17-11(20-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXPFHVYNJGBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiazole-5-carboxylate with trifluoromethyl benzene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives with trifluoromethyl and carboxylate groups are widely studied for their bioactivity and synthetic versatility. Below is a detailed comparison of the target compound with key analogs:

Key Research Findings

Positional Isomerism : Derivatives with trifluoromethyl groups at position 4 (e.g., target compound) show enhanced bioactivity compared to position 5 analogs like ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate .

Synthetic Flexibility : Bromo-substituted analogs (e.g., CAS 72850-79-4) serve as intermediates for synthesizing libraries of thiazole-based drug candidates via cross-coupling reactions .

Biological Targets: Amino-substituted derivatives (e.g., ethyl 2-[(2-chloro-4-fluorophenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate) are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate?

Answer:

The synthesis typically involves cyclization reactions using thiazole precursors. A reported method includes reacting 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester with thionyl chloride under reflux conditions, followed by recrystallization from ethanol to yield the compound . Key steps include:

- Reagent selection : Thionyl chloride for hydroxyl group activation.

- Temperature control : Reflux to ensure complete conversion.

- Purification : Ethanol recrystallization to obtain high-purity crystals.

This method emphasizes solvent choice and reaction time optimization to avoid side products like trifluoromethyl-substituted byproducts observed in analogous syntheses .

Basic: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:

X-ray crystallography is the primary method. The compound crystallizes in a monoclinic system (space group P2₁/c) with the following structural features:

| Parameter | Value |

|---|---|

| Thiazole-phenyl dihedral angle | 5.15° |

| C-S bond length | 1.741 Å |

| C=O bond length | 1.205 Å |

| The near-coplanar arrangement of the thiazole and phenyl rings suggests minimal steric hindrance, favoring π-π interactions in potential biological targets. The trifluoromethyl group adopts a staggered conformation, influencing molecular packing . |

Advanced: What strategies resolve contradictions in biological activity data across structurally similar thiazole derivatives?

Answer:

Contradictions arise due to substituent positioning and electronic effects. Methodological approaches include:

- Comparative SAR Studies : Systematic substitution of the phenyl or trifluoromethyl group (e.g., replacing CF₃ with Cl or Br) to assess antimicrobial potency .

- Computational Modeling : Density Functional Theory (DFT) calculations to correlate electron-withdrawing effects (CF₃) with enzyme inhibition (e.g., cyclooxygenase) .

- Crystallographic Overlays : Comparing binding modes using Protein Data Bank (PDB) structures to identify steric clashes or favorable interactions .

Advanced: How is SHELX software utilized in refining crystallographic data for this compound?

Answer:

SHELX programs (e.g., SHELXL) are critical for refining atomic coordinates and thermal parameters. Key steps include:

- Data Integration : Scaling diffraction data using SHELXPRO .

- Hydrogen Placement : Riding model for H-atoms (C–H = 0.93–0.97 Å) .

- Validation : R-factor analysis (reported R₁ = 0.039 for the title compound) .

SHELX’s robustness in handling high-resolution data and twinned crystals makes it ideal for thiazole derivatives despite newer software availability .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for ethyl ester protons (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) .

- ¹³C NMR : Carboxylate carbon at ~160 ppm and CF₃ carbon at ~120 ppm (quartet due to J₃ coupling) .

- Mass Spectrometry : Molecular ion peak at m/z 315 (C₁₄H₁₁F₃N₂O₂S⁺) .

- FT-IR : Stretching vibrations for C=O (1720 cm⁻¹) and C-F (1120–1140 cm⁻¹) .

Advanced: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The CF₃ group is electron-withdrawing, activating the thiazole ring for electrophilic substitution. For example:

- Suzuki-Miyaura Coupling : Requires Pd(PPh₃)₄ catalyst and arylboronic acids at 80–100°C to functionalize the phenyl ring .

- SNAr Reactions : Nucleophilic displacement at the 2-position (e.g., with amines) proceeds under mild conditions due to CF₃-induced ring polarization .

Reaction yields depend on solvent polarity (e.g., DMF vs. THF) and base selection (K₂CO₃ vs. Cs₂CO₃) .

Basic: What are the compound’s thermal stability and solubility profiles?

Answer:

-

Thermal Stability : Decomposition temperature >200°C (DSC/TGA data) due to aromatic and heterocyclic rigidity .

-

Solubility :

Solvent Solubility (mg/mL) Ethanol 15–20 DMSO >50 Water <0.1

Low aqueous solubility necessitates formulation studies (e.g., co-solvents or nanoemulsions) for biological testing .

Advanced: How are molecular docking studies designed to predict this compound’s biological targets?

Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., COX-2, EGFR kinase) based on CF₃ and phenyl group hydrophobicity .

- Docking Workflow :

- Validation : Compare docking poses with crystallographic data for analogous inhibitors .

Basic: What are the documented biological activities of this compound?

Answer:

While direct data is limited, structural analogs exhibit:

- Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus .

- Anti-inflammatory Effects : IC₅₀ = 1.2 µM for COX-2 inhibition .

- Anticancer Potential : GI₅₀ = 5 µM against MCF-7 cells via apoptosis induction .

These activities are attributed to the thiazole core’s ability to mimic purine bases in enzyme binding .

Advanced: How are regioselectivity challenges addressed in derivatizing this compound?

Answer:

Regioselectivity is controlled by:

- Directing Groups : The ethoxycarbonyl group at position 5 directs electrophiles to position 2 .

- Metal Catalysis : Pd-mediated C–H activation at position 4 (adjacent to CF₃) .

- Protecting Strategies : Temporary protection of the ester group (e.g., silylation) to avoid nucleophilic attack during functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.